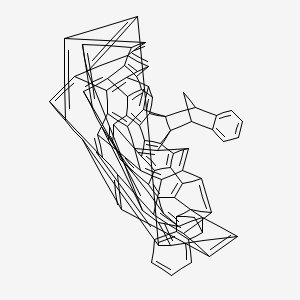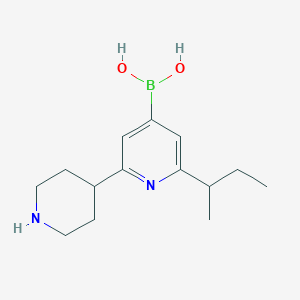
(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the reaction of a pyridine derivative with a boronic acid reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, boranes, and various substituted pyridine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound is studied for its potential as a ligand in biological assays and as a probe for detecting biomolecules.
Medicine: Research is ongoing into its use as a precursor for drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in molecular recognition and catalysis. The compound’s unique structure allows it to participate in a variety of chemical transformations, facilitating the formation of new bonds and the modification of existing ones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (2-(sec-Butyl)-6-(piperidin-4-yl)pyridin-4-yl)boronic acid include other boronic acids such as phenylboronic acid, pinacolborane, and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a pyridine ring with a piperidine substituent and a sec-butyl group. This structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and various research applications.
Propriétés
Formule moléculaire |
C14H23BN2O2 |
|---|---|
Poids moléculaire |
262.16 g/mol |
Nom IUPAC |
(2-butan-2-yl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C14H23BN2O2/c1-3-10(2)13-8-12(15(18)19)9-14(17-13)11-4-6-16-7-5-11/h8-11,16,18-19H,3-7H2,1-2H3 |
Clé InChI |
UMHJIPLAIRBESH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=NC(=C1)C(C)CC)C2CCNCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


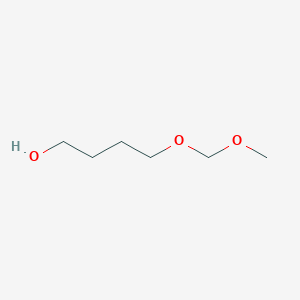

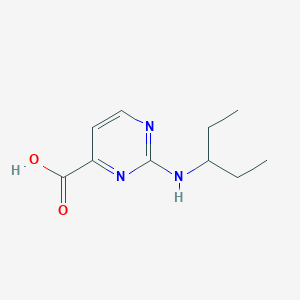
![Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14084533.png)
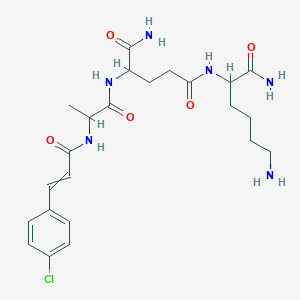
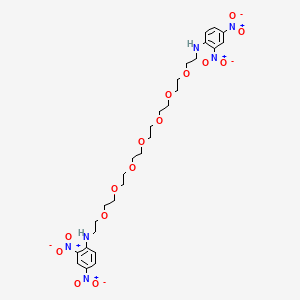
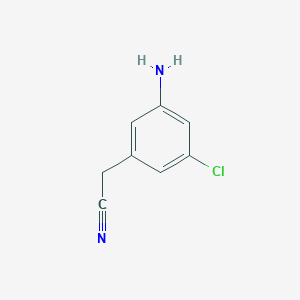
![Methyl 4-[3-(2-hydroxyphenyl)-5-methyl-6-oxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-4-yl]benzoate](/img/structure/B14084552.png)
![2-Bromo-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14084565.png)
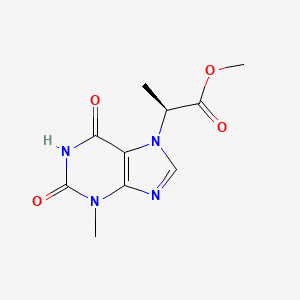
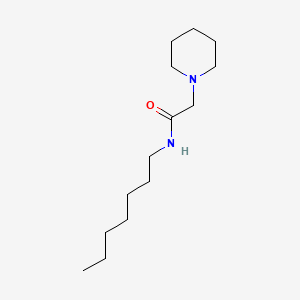
![5-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]sulfamoyl]-2-[[4-(ethylamino)-3-methylphenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B14084576.png)
![1-[Dichloro(phenyl)methyl]naphthalene](/img/structure/B14084578.png)
